N4-(4-Chlorophenyl)quinazoline-4,6-diamine N4-(4-Chlorophenyl)quinazoline-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15916356
InChI: InChI=1S/C14H11ClN4/c15-9-1-4-11(5-2-9)19-14-12-7-10(16)3-6-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)
SMILES:
Molecular Formula: C14H11ClN4
Molecular Weight: 270.72 g/mol

N4-(4-Chlorophenyl)quinazoline-4,6-diamine

CAS No.:

Cat. No.: VC15916356

Molecular Formula: C14H11ClN4

Molecular Weight: 270.72 g/mol

* For research use only. Not for human or veterinary use.

N4-(4-Chlorophenyl)quinazoline-4,6-diamine -

Specification

Molecular Formula C14H11ClN4
Molecular Weight 270.72 g/mol
IUPAC Name 4-N-(4-chlorophenyl)quinazoline-4,6-diamine
Standard InChI InChI=1S/C14H11ClN4/c15-9-1-4-11(5-2-9)19-14-12-7-10(16)3-6-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)
Standard InChI Key XCBLDBOTNKWYNA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

N⁴-(4-Chlorophenyl)quinazoline-4,6-diamine (C₁₄H₁₁ClN₄) features a quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The 4-chlorophenyl group is attached to the N⁴ position, while primary amines occupy the 4- and 6-positions (Figure 1). The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Physicochemical Properties

  • Molecular Weight: 282.72 g/mol

  • Melting Point: Analogous compounds, such as N⁴-(3-chloro-4-fluorophenyl) derivatives, exhibit melting points between 187–211°C .

  • Solubility: Quinazoline diamines are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water .

Synthesis Methodologies

Nucleophilic Aromatic Substitution (NAS)

A common route involves substituting halogen atoms on the quinazoline ring with nucleophiles. For example, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine was synthesized via NAS using (4-methoxybenzyl)thiol and sodium hydroxide, achieving a 99% yield . Adapting this method for the 4-chlorophenyl variant would require:

  • Starting Material: N⁴-(4-chlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.

  • Reagents: Thiols or amines under basic conditions.

  • Conditions: Room temperature to 80°C, 2–24 hours .

Table 1: Comparative Synthesis Conditions for Quinazoline Diamines

StepReagents/ConditionsYield (%)Reference
NAS Reaction(4-Methoxybenzyl)thiol, NaOH, 2 h, RT99
ReductionFe powder, NH₄Cl, EtOH/H₂O, 80°C, 2 h100
ChlorinationPOCl₃, DMF, 150°C, 24 h85

Reduction of Nitro Intermediates

Nitro groups at the 6-position of quinazoline are reduced to amines using iron powder and ammonium chloride in ethanol/water (4:1) . For N⁴-(4-chlorophenyl)quinazoline-4,6-diamine, this step would follow NAS to convert nitro intermediates into the target diamine.

Structural Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 7.33–8.67 ppm (doublets, integrating to 2H each) .

    • NH/NH₂ protons: δ 5.47–9.54 ppm (singlets, exchangeable with D₂O) .

  • ¹³C NMR:

    • Quinazoline carbons: δ 152–160 ppm (C-F coupling observed at 242 Hz in fluorinated analogs) .

    • 4-Chlorophenyl carbons: δ 113–130 ppm .

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion: [M+H]⁺ at m/z 283.0745 (calculated for C₁₄H₁₂ClN₄⁺: 283.0748) .

Table 2: Key Spectral Assignments for N⁴-(4-Chlorophenyl)quinazoline-4,6-diamine

TechniqueSignal (δ/ppm)Assignment
¹H NMR9.54 (s)NH proton
¹H NMR7.33 (d)4-Chlorophenyl aromatic protons
¹³C NMR152.9Quinazoline C-F (analog)

X-ray Crystallography

While crystallographic data for the 4-chlorophenyl derivative is unavailable, related structures exhibit planar quinazoline rings with dihedral angles <5° between the quinazoline and aryl substituents .

Biological Activities and Applications

Antimicrobial Properties

Quinazoline diamines with halogenated aryl groups demonstrate broad-spectrum activity. For instance, N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine exhibited antifungal activity against Aspergillus flavus (MIC: 12.5 µg/mL) . The 4-chlorophenyl moiety likely enhances membrane permeability, facilitating target engagement.

Stability and Reactivity

  • Thermal Stability: Stable at room temperature for >1 year .

  • Hydrolytic Stability: Resists decomposition in boiling water for 24 hours .

  • Reactivity: The 6-amino group participates in condensation reactions, enabling further functionalization .

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